molecular formula C14H12ClNO3 B1200606 N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid CAS No. 77605-73-3

N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid

Cat. No. B1200606
CAS RN: 77605-73-3
M. Wt: 277.7 g/mol
InChI Key: VRNDVGVAHVCCCU-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, also known as N-3-cl-4-hmpa, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2-methyl-3-chloro-4-hydroxyphenyl)anthranilic acid is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Metabolism and Pharmacokinetics

N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, a metabolite of Tolfenamic acid, has been the subject of various studies focusing on its metabolism and pharmacokinetics. Research demonstrates that this compound is formed as a metabolite in vivo after the administration of Tolfenamic acid, indicating its significance in drug metabolism and pharmacokinetics. For instance, studies have utilized advanced techniques like 800 MHz HPLC−NMR spectroscopy to analyze urine samples and identify metabolites of Tolfenamic acid, including N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid (Sidelmann et al., 1997). Additionally, other investigations have focused on analyzing serum and urine samples to detect and structurally characterize the metabolites of Tolfenamic acid, again identifying N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid as a key metabolite (Pedersen et al., 1981).

Chemical Synthesis and Reactivity

The compound has also been explored in the context of chemical synthesis and reactivity. Research in this area includes the development of new chemical reactions and the synthesis of novel compounds. For example, studies on the palladium-catalyzed N-allylation of anthranilic acids, including compounds structurally related to N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid, provide insights into novel synthetic pathways and chemical reactivity (Hikawa & Yokoyama, 2011).

Biological and Pharmacological Properties

Furthermore, research into the biological and pharmacological properties of N-(2-Methyl-3-chloro-4-hydroxyphenyl)anthranilic acid and related compounds has been conducted. This includes studies on their anti-inflammatory, analgesic, and antiviral properties, offering potential therapeutic applications. Investigations into new halogenated series of quinoline derivatives, for instance, have shown that some derivatives exhibit significant analgesic and antiinflammatory activities, highlighting the therapeutic potential of these compounds (Savini et al., 1990).

properties

CAS RN

77605-73-3

Molecular Formula

C14H12ClNO3

Molecular Weight

277.7 g/mol

IUPAC Name

2-(3-chloro-4-hydroxy-2-methylanilino)benzoic acid

InChI

InChI=1S/C14H12ClNO3/c1-8-10(6-7-12(17)13(8)15)16-11-5-3-2-4-9(11)14(18)19/h2-7,16-17H,1H3,(H,18,19)

InChI Key

VRNDVGVAHVCCCU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1Cl)O)NC2=CC=CC=C2C(=O)O

Other CAS RN

77605-73-3

synonyms

N-(3-chloro-4-hydroxy-2-methylphenyl)anthranilic acid
N-3-Cl-4-HMPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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